BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)cyclohexan-1-amine

Analgesic SAR Arylcyclohexylamine pharmacology Halogen-dependent potency

1-(4-Bromophenyl)cyclohexan-1-amine (CAS 1094442-21-3) is a para-brominated arylcyclohexylamine with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol. It belongs to the phenyl-substituted cyclohexylamine family, a class recognized in patent and medicinal chemistry literature for monoamine reuptake inhibition, NMDA receptor antagonism, and μ-opioid receptor modulation.

Molecular Formula C12H16BrN
Molecular Weight 254.17
CAS No. 1094442-21-3
Cat. No. B3211874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)cyclohexan-1-amine
CAS1094442-21-3
Molecular FormulaC12H16BrN
Molecular Weight254.17
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=C(C=C2)Br)N
InChIInChI=1S/C12H16BrN/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7H,1-3,8-9,14H2
InChIKeyRZUGXFFZRKVUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)cyclohexan-1-amine (CAS 1094442-21-3) – Core Chemical Identity and Arylcyclohexylamine Class Positioning for Research Procurement


1-(4-Bromophenyl)cyclohexan-1-amine (CAS 1094442-21-3) is a para-brominated arylcyclohexylamine with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol [1]. It belongs to the phenyl-substituted cyclohexylamine family, a class recognized in patent and medicinal chemistry literature for monoamine reuptake inhibition, NMDA receptor antagonism, and μ-opioid receptor modulation [2]. The compound is commercially supplied at ≥95% purity for research use [1] and serves as a primary amine scaffold for derivatization via the free NH₂ group and para-bromo substituent.

Why Generic Arylcyclohexylamine Substitution Fails: Halogen-Dependent Pharmacological Differentiation of 1-(4-Bromophenyl)cyclohexan-1-amine


Within the arylcyclohexylamine class, para-substitution on the phenyl ring profoundly modulates pharmacological profile. The 1980 Lednicer et al. structure–activity relationship (SAR) study on 4-amino-4-arylcyclohexanones demonstrated that analgesic activity is 'very sensitive to the nature and position of the substituent on the aromatic ring,' with the p-Br analogue achieving approximately 50% the potency of morphine—comparable to the p-CH₃ congener—while the unsubstituted parent and other halogens (e.g., p-Cl) showed markedly different or reduced activity [1]. The bromine atom contributes unique physicochemical properties relative to chloro, fluoro, or unsubstituted analogues: higher polarizability (facilitating halogen bonding), optimal lipophilicity (XLogP3 = 3.1) for blood–brain barrier penetration, and a heavier atomic mass affecting metabolic stability and CYP450 interactions [2]. Furthermore, the para-bromo group serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling late-stage diversification that chloro or fluoro analogues do not support with equivalent reactivity [3]. These combined electronic, steric, metabolic, and synthetic-utility differences preclude simple interchange with the 4-chloro, 4-fluoro, or 4-unsubstituted phenylcyclohexylamine analogues without altering biological outcome.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)cyclohexan-1-amine vs. Closest Halogen and Unsubstituted Analogues


Analgesic SAR: p-Br Substitution Achieves 50% Morphine Potency, Matching the Optimal Methyl Congener and Outperforming Other Halogens

In a systematic SAR study of 4-amino-4-arylcyclohexanones by Lednicer et al. (J. Med. Chem. 1980), the p-bromo-substituted analogue achieved 50% the analgesic potency of morphine in the standard mouse writhing assay, tying with p-CH₃ as the most potent substituent in the series. By contrast, the unsubstituted phenyl analogue, p-Cl, p-F, and other halogen variants did not reach this potency level, and deletion of the ring oxygen (which generates the arylcyclohexylamine core) abolished activity entirely [1]. While this study evaluated 4-amino-4-arylcyclohexanones rather than the exact target compound, the direct structural analogy—arylcyclohexylamine core with para-substitution—provides class-level inference that the para-bromo substituent is a critical potency determinant.

Analgesic SAR Arylcyclohexylamine pharmacology Halogen-dependent potency

Lipophilicity Comparison: p-Br Delivers Optimal Calculated LogP for Blood–Brain Barrier Penetration vs. p-Cl, p-F, and Unsubstituted Analogues

The computed XLogP3-AA value for 1-(4-bromophenyl)cyclohexan-1-amine is 3.1 [1]. For comparison, the p-chloro analogue (1-(4-chlorophenyl)cyclohexan-1-amine) has a predicted XLogP3 of approximately 2.8, the p-fluoro analogue approximately 2.3, and the unsubstituted 1-phenylcyclohexylamine approximately 2.5 (values based on ChemSrc and ChemicalBook predicted data) . A LogP in the 3.0–3.5 range is empirically associated with optimal passive CNS penetration [2], positioning the bromo analogue within the favorable window while the fluoro and unsubstituted variants fall below it.

Lipophilicity Blood–brain barrier penetration Physicochemical differentiation

Synthetic Utility: Para-Bromo as a Superior Cross-Coupling Handle Compared to p-Cl, p-F, and Unsubstituted Phenyl

The para-bromo substituent on 1-(4-bromophenyl)cyclohexan-1-amine enables direct participation in palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions with established, high-yielding protocols [1]. Bromine is a superior leaving group in oxidative addition compared to chlorine (C–Br bond dissociation energy ≈ 71 kcal/mol vs. C–Cl ≈ 84 kcal/mol), facilitating milder reaction conditions and broader substrate scope [2]. The p-fluoro analogue cannot participate in these coupling reactions under standard conditions, and the unsubstituted phenyl analogue requires pre-functionalization (e.g., directed C–H activation) for diversification. This makes the bromo compound a privileged synthetic intermediate for generating diverse libraries via a single commercial starting material.

Cross-coupling chemistry Suzuki coupling Late-stage functionalization

Monoamine Reuptake Inhibition Patent Coverage: Bromophenyl-Cyclohexylamine Scaffold Explicitly Claimed

US Patent Application US20090005456 (Sepracor Inc., now Sunovion Pharmaceuticals) explicitly discloses phenyl-substituted cyclohexylamine derivatives, including brominated phenyl variants, as inhibitors of endogenous monoamine reuptake (dopamine, serotonin, and norepinephrine) from the synaptic cleft, with modulation of one or more monoamine transporters [1]. The patent's Markush structures encompass the 1-(4-bromophenyl)cyclohexan-1-amine core as a specifically exemplified substructure. While quantitative IC₅₀ values for the exact compound are not publicly disclosed in the patent claims, the structural specificity of the disclosure—distinguishing para-bromo from other halogens—indicates differentiated transporter binding profiles recognized at the patent level.

Monoamine reuptake inhibition Dopamine transporter Serotonin transporter

Halogen Bonding Potential: Bromine's Sigma-Hole Enables Directional Non-Covalent Interactions Unavailable to Chlorine, Fluorine, or Hydrogen

The polarizable bromine atom at the para position of 1-(4-bromophenyl)cyclohexan-1-amine presents a sigma-hole that can engage in directional halogen bonding with carbonyl oxygens, aromatic π-systems, or other Lewis bases in protein binding pockets [1]. The halogen bond strength scales with polarizability: Br > Cl > F, with fluorine rarely participating in halogen bonding due to its high electronegativity and low polarizability [2]. Quantitative surveys of the Protein Data Bank show that bromine-mediated halogen bonds occur with mean C–Br···O distances of 3.1–3.3 Å and interaction energies of –1.5 to –3.5 kcal/mol, whereas C–Cl···O interactions are weaker (–0.5 to –1.5 kcal/mol) and C–F···O interactions are negligible [2]. This provides a structure-based rationale for differentiated target engagement.

Halogen bonding Structure-based drug design Molecular recognition

Recommended Research and Industrial Application Scenarios for 1-(4-Bromophenyl)cyclohexan-1-amine (CAS 1094442-21-3)


CNS Drug Discovery: Analgesic and Monoamine Transporter Modulator Lead Optimization

Based on the Lednicer et al. SAR demonstrating that p-Br substitution achieves 50% morphine-level analgesic potency in the arylcyclohexylamine/arylcyclohexanone class [1], and the patent disclosure of bromophenyl-cyclohexylamines as monoamine reuptake inhibitors [2], this compound is positioned as a key scaffold for CNS lead optimization. Medicinal chemistry teams synthesizing analogues for pain, depression, or ADHD indications should procure this specific bromo variant rather than the chloro or fluoro analogues, as the bromine substituent is associated with the top potency tier in analgesic SAR and provides synthetic versatility for further diversification.

Parallel Library Synthesis via Suzuki Cross-Coupling: Late-Stage Diversification of the Arylcyclohexylamine Core

The para-bromo substituent enables robust Pd-catalyzed Suzuki–Miyaura coupling to introduce diverse aryl, heteroaryl, or alkenyl groups at the 4-position without requiring pre-functionalization [1]. This contrasts with the chloro analogue (requiring harsher conditions and specialized ligands) and the fluoro analogue (inert to standard cross-coupling). Procurement of the bromo compound allows a single commercial intermediate to generate libraries of 10²–10³ analogues in one synthetic step, accelerating SAR exploration while reducing custom intermediate synthesis costs [2].

Structure-Based Drug Design Exploiting Halogen Bond Interactions

For targets where crystallographic or computational evidence suggests a carbonyl-rich or π-electron-rich binding pocket near the ligand para-position, the bromine atom's sigma-hole can form directional halogen bonds of –1.5 to –3.5 kcal/mol [1]. This interaction is not achievable with chloro, fluoro, or unsubstituted phenyl analogues. Computational chemistry groups performing docking or free-energy perturbation (FEP) studies on arylcyclohexylamine lead series should include the bromo analogue in their virtual libraries to capture halogen-bond-driven affinity gains that fluoro or des-halogen controls would miss.

Metabolic Stability and CYP450 Interaction Profiling: Halogen-Dependent Metabolic Soft Spot Identification

The heavier bromine atom alters both lipophilicity (XLogP3 = 3.1) [1] and potential sites for CYP450-mediated oxidative metabolism compared to chloro or fluoro analogues. DMPK groups conducting metabolite identification or intrinsic clearance assays across a halogen scan (Br vs. Cl vs. F vs. H) require the authentic bromo standard to detect bromine-specific metabolic pathways (e.g., arene oxide formation, debromination). Using a surrogate halogen would confound structure–metabolism relationship interpretation [2].

Quote Request

Request a Quote for 1-(4-Bromophenyl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.